molecular formula C14H17FN2 B8013207 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole

Cat. No.: B8013207
M. Wt: 232.30 g/mol
InChI Key: HPMLKWIUOLBYSF-UHFFFAOYSA-N
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Description

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The fluorine atom in the compound can significantly alter its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole typically involves the reaction of 6-fluoroindole with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Base: Bases such as potassium carbonate or sodium hydride are used to deprotonate the indole, facilitating the nucleophilic attack by piperidine.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring.

    Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroindole: A simpler fluorinated indole derivative.

    3-(Piperidin-1-ylmethyl)-1H-indole: Lacks the fluorine atom but has a similar structure.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: Another fluorinated compound with a different core structure.

Uniqueness

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole is unique due to the presence of both the fluorine atom and the piperidine moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c15-12-4-5-13-11(9-16-14(13)8-12)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMLKWIUOLBYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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